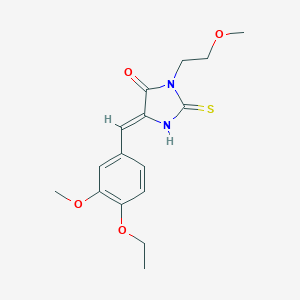
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione, also known as CDBIM, is a novel imidazolidine-2,4-dione derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The exact mechanism of action of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the major advantages of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is its ease of synthesis, which makes it readily available for laboratory experiments. Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been shown to have potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is its poor solubility in water, which may hinder its bioavailability and limit its therapeutic potential.
将来の方向性
There are several future directions for the research and development of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to elucidate the exact mechanism of action of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is a novel imidazolidine-2,4-dione derivative that has shown promising therapeutic potential in various scientific research applications. Its ease of synthesis, potent anticancer activity, and diverse biochemical and physiological effects make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
合成法
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione can be synthesized through a simple one-pot reaction between 4-chlorophenylhydrazine, 3,5-dibromo-4-hydroxybenzaldehyde, and barbituric acid in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified through recrystallization. The synthesis of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is relatively easy and can be carried out in a short period of time.
科学的研究の応用
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been shown to have anti-inflammatory, antioxidant, and antiviral properties. Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to have neuroprotective effects and may be a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione |
|---|---|
分子式 |
C16H9Br2ClN2O3 |
分子量 |
472.5 g/mol |
IUPAC名 |
(5E)-3-(4-chlorophenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H9Br2ClN2O3/c17-11-5-8(6-12(18)14(11)22)7-13-15(23)21(16(24)20-13)10-3-1-9(19)2-4-10/h1-7,22H,(H,20,24)/b13-7+ |
InChIキー |
IRCAMXATBPTMJB-NTUHNPAUSA-N |
異性体SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/NC2=O)Cl |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)NC2=O)Cl |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305624.png)
![N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305625.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B305627.png)
![N-(4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305630.png)
![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)

![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
